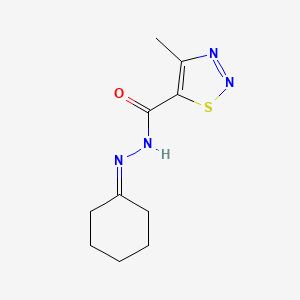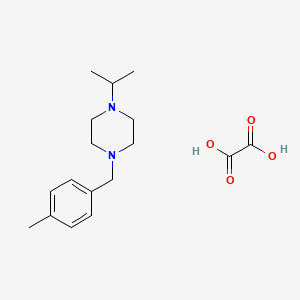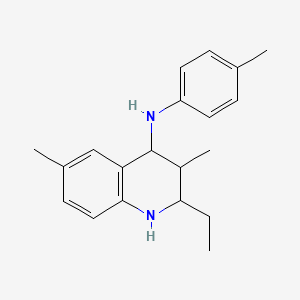
N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide, also known as BPPN, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BPPN is a yellow powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been studied to understand its biochemical and physiological effects. N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been shown to interact with proteins and nucleic acids, leading to changes in their structure and function. N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been shown to have biochemical and physiological effects in various systems. In the nervous system, N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In the cardiovascular system, N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been shown to have vasodilatory effects, leading to a decrease in blood pressure. In the immune system, N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using standard laboratory techniques. Another advantage is that it has been shown to have a wide range of potential applications in various fields of science. One limitation is that it can be difficult to obtain high purity samples of N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide, which can affect the reproducibility of experiments. Another limitation is that N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide. One direction is to further study its potential as an anticancer agent, including its mechanism of action and potential side effects. Another direction is to explore its potential as a fluorescent probe for the detection of proteins and nucleic acids in living cells. Additionally, further research is needed to understand the full range of its biochemical and physiological effects, including its effects on other enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been reported in several research articles. One method involves the reaction of 3-nitrophenylacetic acid with butyl acrylate in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to obtain the corresponding acid chloride, which is then reacted with N-(3-aminopropyl)acrylamide to yield N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide. Another method involves the reaction of 3-nitrophenylacetic acid with butyl acrylate in the presence of a catalyst such as N,N-dimethylformamide and 1,8-diazabicyclo[5.4.0]undec-7-ene. The product is then treated with thionyl chloride to obtain the acid chloride, which is then reacted with N-(3-aminopropyl)acrylamide to yield N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been studied for its potential applications in various fields of science. In the field of material science, N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional polymers and materials. In the field of medicinal chemistry, N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been studied for its potential as an anticancer agent. In the field of biochemistry, N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been studied for its potential as a fluorescent probe for the detection of proteins and nucleic acids.
Propiedades
IUPAC Name |
(E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-3-11-22-12-5-10-17-16(19)9-8-14-6-4-7-15(13-14)18(20)21/h4,6-9,13H,2-3,5,10-12H2,1H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKNAANNIGXEKS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)

![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)
![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)


![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)
![N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4957941.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4957945.png)
![6-{[(3-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4957951.png)
![3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4957968.png)
![ethyl 5-{[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B4957980.png)